![molecular formula C14H19NOSi B14239483 (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile CAS No. 375346-09-1](/img/structure/B14239483.png)
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by a series of reactions to form the nitrile and trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes or receptors, influencing biochemical pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
(2S)-2-Methyl-4-phenylbut-3-enenitrile: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(2S)-2-Methyl-4-phenyl-2-hydroxybut-3-enenitrile: Contains a hydroxyl group instead of the trimethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile makes it unique compared to similar compounds. This group enhances the compound’s stability and can influence its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
375346-09-1 |
|---|---|
分子式 |
C14H19NOSi |
分子量 |
245.39 g/mol |
IUPAC 名称 |
(2S)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m0/s1 |
InChI 键 |
NGOVUYGKOJTWKG-AWEZNQCLSA-N |
手性 SMILES |
C[C@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
规范 SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


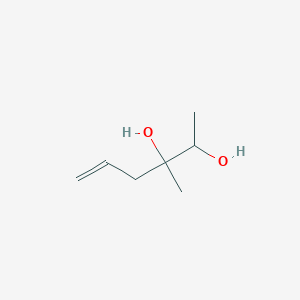
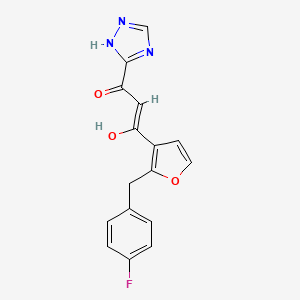
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
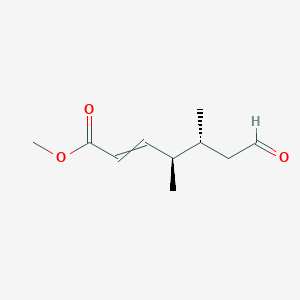
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
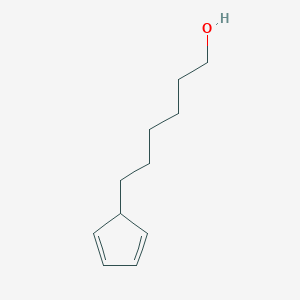

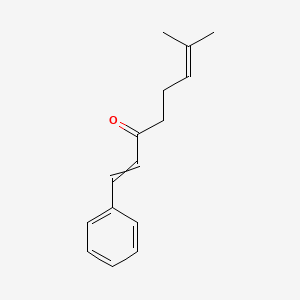
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)

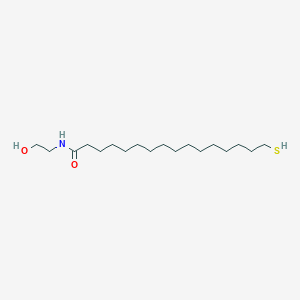
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
